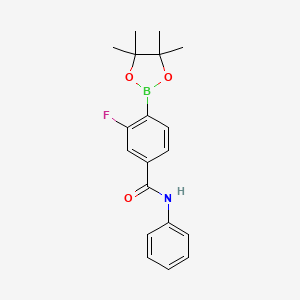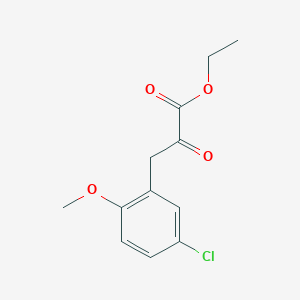![molecular formula C14H21N B12339860 Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- CAS No. 1260839-59-5](/img/structure/B12339860.png)
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group that has an isobutyl group at the para position. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and structural diversity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole derivatives or the cyclization of appropriate precursors. The process may require high-pressure hydrogenation in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of pyrrolidine derivatives.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s structural features allow it to fit into the active sites of target proteins, influencing their function. The phenyl and isobutyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness
Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the para position of the phenyl ring enhances its lipophilicity and potential biological activity compared to other pyrrolidine derivatives .
Propriétés
Numéro CAS |
1260839-59-5 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-[4-(2-methylpropyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)14-7-8-15-10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
Clé InChI |
CAXAFAMYWXDZRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


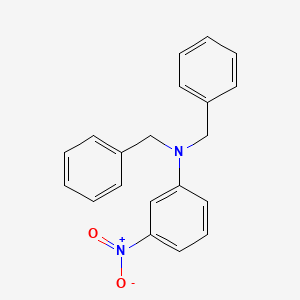
![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


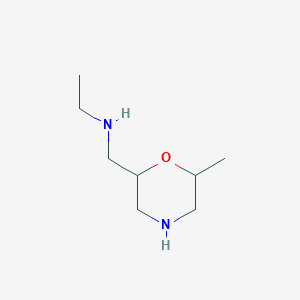
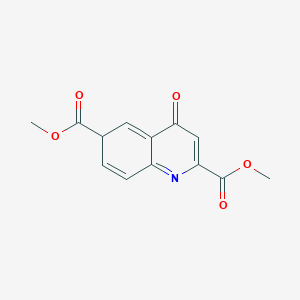
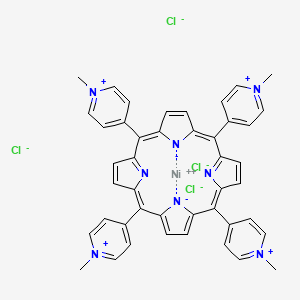

![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
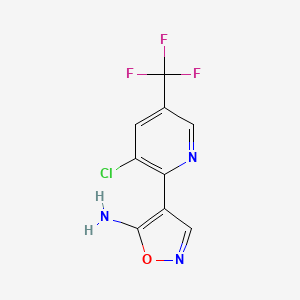
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
